N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Piperazine Moiety: The thiadiazole intermediate is then reacted with 4-phenylpiperazine under suitable conditions to form the desired piperazinyl-thiadiazole derivative.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with 4-ethylphenyl isocyanate.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
N-(4-ethylphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound notable for its unique structural features, including an ethylphenyl group and a thiadiazole moiety linked to a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Pathways
The synthesis typically involves several steps:
- Formation of 4-Ethylphenylamine : Reduction of 4-ethylphenyl nitrobenzene using hydrogen gas in the presence of a palladium catalyst.
- Acylation Reaction : Reacting 4-ethylphenylamine with chloroacetyl chloride in the presence of a base like triethylamine to form N-(4-ethylphenyl)-2-chloroacetamide.
- Nucleophilic Substitution : Final reaction with 4-phenylpiperazine to yield the desired compound.
Anticancer Activity
This compound has shown promising anticancer properties. In studies evaluating its cytotoxic effects against various cancer cell lines, it demonstrated significant activity:
Cell Line | IC50 Value (mmol L−1) |
---|---|
MCF-7 | 0.084 ± 0.020 |
A549 | 0.034 ± 0.008 |
These values indicate that the compound is more potent than cisplatin in inhibiting cancer cell growth, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Compounds with similar thiadiazole structures have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells .
- Targeting Kinases : The compound may interact with kinases involved in tumorigenesis, potentially disrupting pathways that promote cancer cell proliferation .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4-Methylphenyl)-1,3,4-thiadiazole | Contains thiadiazole ring | Significant antibacterial properties |
1-(Phenethyl)piperazine | Piperazine core | Known for neuropharmacological effects |
5-(Phenyl)-1H-pyrazole | Pyrazole instead of thiadiazole | Strong anticancer activity against specific cell lines |
This comparison highlights how structural variations can affect the biological profile of related compounds .
Case Studies
Recent investigations into thiadiazole derivatives have illustrated their potential in treating various cancers. For example:
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS2/c1-2-17-8-10-18(11-9-17)23-20(28)16-29-22-25-24-21(30-22)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLHSMWYGGCYIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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